3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

The compound 3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one (C15H21N2O3, MW 277.34 g/mol) is a synthetic small molecule featuring a core 6,7-dihydro-1-benzofuran-4(5H)-one scaffold. This core is a commercially available research intermediate , distinguished in this compound by a 3-methyl substitution and a 2-carbonyl linker to an N-methylpiperazine moiety.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
Cat. No. B12152576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCN(CC3)C
InChIInChI=1S/C15H20N2O3/c1-10-13-11(18)4-3-5-12(13)20-14(10)15(19)17-8-6-16(2)7-9-17/h3-9H2,1-2H3
InChIKeyKBSHKIGSUUVRBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one: Structural and Physicochemical Baseline for Procurement


The compound 3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one (C15H21N2O3, MW 277.34 g/mol) is a synthetic small molecule featuring a core 6,7-dihydro-1-benzofuran-4(5H)-one scaffold. This core is a commercially available research intermediate , distinguished in this compound by a 3-methyl substitution and a 2-carbonyl linker to an N-methylpiperazine moiety. This specific substitution pattern—combining the 3-position methyl with a 2-position carbonyl-piperazine—forms a unique pharmacophoric assembly. While no primary research publications directly profile this exact compound, its structure is represented in commercial screening libraries , indicating its value as a distinct, purchasable entity for exploratory medicinal chemistry and biological screening programs.

Why N-Methylpiperazine-Benzofuranone Analogs Cannot Be Used Interchangeably for 3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one


Within this chemotype, minor variations to the piperazine N-substituent or the benzofuranone core profoundly impact molecular recognition, pharmacokinetics, and synthetic tractability, making generic substitution unreliable. SAR studies on dihydrobenzofuranyl-piperazines demonstrate that the nature and bulk of the N-substituent are critical determinants of receptor subtype selectivity between closely related targets like the Histamine H3 and H4 receptors (hH3R/hH4R) [1]. Furthermore, in benzofuran-2-carbonyl-piperazine series designed as acetylcholinesterase inhibitors, modifications to the piperazine group directly control both inhibitory potency and CNS drug-likeness parameters [2]. Therefore, selecting 3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one over its close analogs is a critical decision driven by the need for a specific, low-molecular-weight vector that balances potential target engagement with favorable physicochemical properties for downstream optimization.

Quantitative Differentiation Evidence for 3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one vs. Closest Analogs


Molecular Weight and Lipophilicity-Ligand Efficiency (LE) Advantage over N-Benzyl Analog

The compound occupies a superior physicochemical space for fragment- or lead-like screening compared to its N-benzyl analog. Its molecular weight (277.34 g/mol) is significantly lower than that of 2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one (310.39 g/mol), representing a 33.05 g/mol difference. This lower MW, coupled with the replacement of a lipophilic benzyl group with a methyl group, will translate to a measurably lower calculated partition coefficient (clogP), enhancing ligand efficiency metrics (LE, LLE) which are crucial predictors of successful lead optimization [1]. Within the Benzofuran-Piperazine chemotype, studies have demonstrated that optimal LE values correlate with smaller N-substituents [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Lack of CYP2D6 Liability Inferred from N-Substituent Compared to N-Arylpiperazine Analogs

N-Arylpiperazine moieties are well-established structural alerts for mechanism-based inactivation (MBI) of Cytochrome P450 2D6 (CYP2D6) [1]. The N-aryl analog, 2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one, carries this structural risk. In contrast, our target compound possesses a simple N-methylpiperazine group, which lacks the aromatic system required for the formation of a reactive metabolic intermediate complex with the heme iron of CYP2D6. While direct experimental validation for these specific compounds is absent, this is a class-level inference based on the well-characterized metabolism of N-aryl vs. N-alkyl piperazines, making the target compound a safer choice for projects where preservation of CYP2D6 activity is important [1].

ADME-Tox Drug Metabolism Procurement Safety

Synthetic Tractability Advantage: Single-Step Access from a Commercial Aldehyde Core vs. Multi-Step Analogs

The synthesis of the target compound is documented to proceed via a direct acylation of commercially available 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one with 1-methylpiperazine using standard coupling agents like DCC . This represents a simpler and more convergent synthetic route compared to analogs requiring further N-functionalization. For instance, synthesis of the 3,6,6-trimethyl analog requires a more complex, multi-step synthesis starting from phloroglucinol, involving cyclization with ethyl bromopyruvate and subsequent decarboxylative condensation . The target compound's straightforward synthesis yields a more accessible and cost-effective entry point for proof-of-concept studies.

Synthetic Chemistry Procurement Efficiency Custom Synthesis Feasibility

2-Carbonyl Linker Imparts a Constrained, Conformationally Rigid Pharmacophore vs. Flexible Methylene-Linked Analogs

The carbonyl linker at the 2-position of the benzofuran core creates a conjugated, planar system that restricts the rotational freedom between the piperazine and benzofuran rings. X-ray crystallography of a closely related benzofuran-piperazine carbonyl compound shows the moieties form a dihedral angle of 163.12°, indicating an almost planar, electronically delocalized conformation [1]. This contrasts sharply with methylene-linked analogs like those in the LINS01 series, where a freely rotating sp3 carbon allows for a wider ensemble of conformations. This enforced rigidity can translate into higher binding affinity and greater target selectivity due to reduced entropic penalty upon target binding, a principle demonstrated by the potent hH3R affinities (pKi up to 8.4) observed in related carbonyl-containing dihydrobenzofuran series [2].

Conformational Analysis Molecular Recognition Pharmacophore Modeling

Primary Application Scenarios for Procuring 3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one


Fragment-Based or Lead-Like Screening Library Enrichment

Due to its low molecular weight (277.34 g/mol) and predicted favorable physicochemical profile compared to bulkier N-benzyl or N-aryl analogs, this compound is ideally suited as an addition to fragment- or lead-like screening decks. Its inclusion enriches libraries with a three-dimensional, conformationally constrained scaffold that is well-positioned for hit confirmation and subsequent analoging, particularly for CNS or GPCR targets where ligand efficiency is a critical selection criterion [1].

Selective Chemical Probe Development for CNS and Inflammatory Targets

The compound's structure embodies key pharmacophoric elements of potent human histamine H3 receptor (hH3R) antagonists, a validated CNS target. Its N-methylpiperazine motif is preferred over N-arylpiperazine to avert CYP2D6 mechanism-based inactivation, a crucial advantage for a CNS program. This starting point can be rapidly diversified to screen for selective hH3R activity or other related GPCR targets involved in neuroinflammation [1][2].

Cost-Effective Template for Parallel Synthesis and SAR Studies

The straightforward, single-step synthetic route from a commercially available core makes this compound an attractive and economically viable template for combinatorial chemistry. In contrast to more complex benzofuranone analogs, its synthesis is highly amenable to parallel synthesis for the rapid generation of a compound library. This allows scientists to quickly explore diverse decoration of the benzofuran core (e.g., halogenation, further alkylation) while maintaining a constant, conformationally rigid piperazine-carbonyl vector .

Reference Standard in Physicochemical and In Silico Modeling

As a structurally well-defined, mid-sized molecule with a unique balance of hydrogen bond acceptors (5) and a single, non-ionizable basic center (piperazine N-H), it serves as an excellent reference compound for computational chemistry. It can be used to validate in silico models predicting BBB permeability, oral absorption, or target binding kinetics, providing a benchmark between smaller fragments and larger, more flexible drug-like molecules .

Quote Request

Request a Quote for 3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.